Andarine
Overview
Description
Andarine, also known as GTx-007 or S-4, is a selective androgen receptor modulator (SARM) developed by GTX, Inc. It was designed to treat conditions such as muscle wasting, osteoporosis, and benign prostatic hypertrophy (BPH) using the nonsteroidal antiandrogen bicalutamide as a lead compound . It is an orally active partial agonist of the androgen receptor .
Synthesis Analysis
Andarine is subject to extensive metabolism by desacetylation, hydroxylation, and dephenylation .Molecular Structure Analysis
Andarine crystallizes in the tetragonal system . Its molecular formula is C19H18F3N3O6 .Chemical Reactions Analysis
Andarine is a full androgen receptor agonist in muscle tissue, and a partial agonist in the prostate . It is able to competitively block binding of dihydrotestosterone to its receptor targets in the prostate gland .Physical And Chemical Properties Analysis
Andarine is a small molecule with a molecular weight of 441.36 g/mol .Scientific Research Applications
Andarine as a Selective Androgen Receptor Modulator
Andarine (S-4) is identified as an arylpropionamide-derived compound, classified as a selective androgen receptor modulator (SARM). It exhibits an androgen receptor-mediated transcription nearly equivalent to that of dihydrotestosterone, a potent endogenous steroid. In vitro and in vivo studies have shown Andarine to be an effective anabolic agonist, promoting muscle growth and bone health without the side-effects often associated with anabolic-androgenic steroids (Cawley et al., 2016).
Analytical Methods for Andarine
The development of analytical methodologies for detecting Andarine is a significant area of research. These include methods for the qualitative and quantitative characterization of Andarine capsules using Ultra-High-Performance Liquid Chromatography (UHPLC) and other techniques (Miklos et al., 2019). Additionally, crystal and molecular structure studies have been conducted to understand better the physical and chemical properties of Andarine (Turza et al., 2020).
Application in Doping Control
Andarine's potential misuse in sports has led to the development of mass spectrometric methods for its detection in urine and blood samples. These methods are crucial for doping control in both human and animal sports (Thevis et al., 2010). There's also research on the specific characterization of non-steroidal SARMs, including Andarine, in biological matrices like urine (Beucher et al., 2017).
Metabolism and Detection in Biological Systems
Studies on the determination of Andarine and other SARMs in biological systems, including their metabolism, have been conducted. These studies are important for understanding how these substances are processed in the body and for developing reliable detection methods in doping control (Temerdashev & Dmitrieva, 2020).
Safety And Hazards
properties
IUPAC Name |
(2S)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXVTLGIDOACBJ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193187 | |
Record name | Andarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Andarine | |
CAS RN |
401900-40-1 | |
Record name | Andarine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401900-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Andarine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401900401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Andarine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07423 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Andarine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 401900-40-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANDARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UT2HAH49H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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